(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine” is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42 . This compound is intended for research use only and is not meant for human or veterinary use.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as solubility, melting point, boiling point, and reactivity. Unfortunately, these specific details for “this compound” are not provided in the search results .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Antibacterial Evaluation of Heterocyclic Compounds : Research has been directed towards synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. These studies have led to the development of compounds with high antibacterial activities, highlighting the potential of such chemical structures in medical applications (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Evaluation of Novel Compounds : The synthesis of novel compounds bearing a sulfonamido moiety has been explored, with some displaying significant antimicrobial properties. These findings support the investigation into the use of these compounds for therapeutic purposes, particularly in combating microbial infections (Elgemeie et al., 2017).
Synergy with Antifolate Drugs : A study on azasterols, which are structurally related to sulfonamides, showed that when used in combination with antifolate drugs, they exhibit potent synergistic effects against Toxoplasma gondii. This suggests that modifying the sulfonyl moiety in heterocyclic compounds could enhance their efficacy as part of combination therapies (Dantas-Leite et al., 2005).
Design and Synthesis of Sulfa-Drugs : The design and synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents have been reported. These compounds show significant activity against various microbial strains, underscoring the therapeutic potential of sulfonyl-containing heterocyclic compounds (El‐Sayed et al., 2017).
Facile Synthesis of Antimicrobial Derivatives : Novel methodologies for the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines linked to a diaryl sulfone moiety have been developed, demonstrating promising antimicrobial activities. This innovative approach offers a rapid and efficient way to produce new antimicrobial agents (Mady et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-2-4-15(5-3-14)7-11-24(21,22)20-10-6-16(13-20)23-17-12-18-8-9-19-17/h2-5,7-9,11-12,16H,6,10,13H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKTVMRVPGJQTJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.